Cas no 24653-79-0 (3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride)

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its reactive sulfonyl chloride functional group and substituted aromatic ring. The presence of chloro and methyl groups at the 3, 4, and 5 positions enhances its utility as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonate-based compounds. Its high reactivity enables efficient derivatization, making it valuable in pharmaceutical and agrochemical applications. The compound’s stability under controlled conditions ensures consistent performance in reactions. Its structural features allow for selective modifications, facilitating the development of specialized chemical entities. Proper handling is required due to its moisture sensitivity and potential corrosiveness.
3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride structure
24653-79-0 structure
Product Name:3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride
CAS No:24653-79-0
MF:C7H5Cl3O2S
MW:259.537398099899
CID:1418801
PubChem ID:13491220
Update Time:2025-05-21

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 3,5-dichloro-4-methyl-
    • 3,5-dichloro-4-methylbenzene-1-sulfonylchloride
    • 24653-79-0
    • SCHEMBL9449881
    • EN300-118639
    • 2,6-dichloro-p-toluenesulfonyl chloride
    • 3,5-Dichloro-4-methylbenzenesulfonyl chloride
    • G53059
    • AKOS011078250
    • 3,5-dichloro-4-methylbenzene-1-sulfonyl chloride
    • 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride
    • Inchi: 1S/C7H5Cl3O2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3
    • InChI Key: OLFWFOJPCBLRSU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1C)Cl)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 257.90775
  • Monoisotopic Mass: 257.907584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 34.14

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010010351-250mg
3,5-Dichloro-4-methylbenzenesulfonyl chloride
24653-79-0 97%
250mg
$494.40 2023-09-02
Alichem
A010010351-500mg
3,5-Dichloro-4-methylbenzenesulfonyl chloride
24653-79-0 97%
500mg
$815.00 2023-09-02
Alichem
A010010351-1g
3,5-Dichloro-4-methylbenzenesulfonyl chloride
24653-79-0 97%
1g
$1519.80 2023-09-02
TRC
D484233-10mg
3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride
24653-79-0
10mg
$ 50.00 2022-06-05
TRC
D484233-50mg
3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride
24653-79-0
50mg
$ 160.00 2022-06-05
TRC
D484233-100mg
3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride
24653-79-0
100mg
$ 230.00 2022-06-05
Enamine
EN300-118639-0.05g
3,5-dichloro-4-methylbenzene-1-sulfonyl chloride
24653-79-0 95%
0.05g
$101.0 2023-02-18
Enamine
EN300-118639-0.1g
3,5-dichloro-4-methylbenzene-1-sulfonyl chloride
24653-79-0 95%
0.1g
$152.0 2023-02-18
Enamine
EN300-118639-0.25g
3,5-dichloro-4-methylbenzene-1-sulfonyl chloride
24653-79-0 95%
0.25g
$216.0 2023-02-18
Enamine
EN300-118639-0.5g
3,5-dichloro-4-methylbenzene-1-sulfonyl chloride
24653-79-0 95%
0.5g
$407.0 2023-02-18

Additional information on 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride (CAS No. 24653-79-0)

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride, also known as CAS No. 24653-79-0, is a versatile organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, a methyl group at the 4 position, and a sulfonyl chloride group at the 1 position. The combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various synthetic processes.

The synthesis of 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride typically involves multi-step reactions, often starting from chlorobenzene derivatives. The introduction of the sulfonyl chloride group is a critical step, as it enables the compound to act as an electrophilic agent in subsequent reactions. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly synthesis routes for this compound.

In terms of chemical reactivity, 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride exhibits high electrophilicity due to the electron-withdrawing nature of the sulfonyl chloride group. This makes it an excellent reagent for nucleophilic substitution reactions, particularly with amines, alcohols, and thiols. The presence of chlorine atoms at the 3 and 5 positions further enhances the compound's stability and reactivity by creating a highly activated aromatic system.

One of the most notable applications of CAS No. 24653-79-0 is in the synthesis of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. The sulfonamide group can be introduced by reacting the sulfonyl chloride with an amine, leading to the formation of stable amide bonds. Recent studies have demonstrated that this reaction can be optimized using microwave-assisted techniques, significantly reducing reaction times while maintaining high yields.

Beyond pharmaceutical applications, 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride has found utility in materials science as a building block for advanced polymers and coatings. Its ability to undergo various coupling reactions makes it ideal for designing functional materials with tailored properties such as high thermal stability and mechanical strength.

From an environmental perspective, researchers have been exploring the biodegradation pathways of CAS No. 24653-79-0 to assess its potential impact on ecosystems. Studies indicate that under specific microbial conditions, the compound can undergo hydrolysis to form less hazardous byproducts. These findings are crucial for developing sustainable industrial practices that minimize environmental risks associated with its use.

In conclusion, 3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride (CAS No. 24653-79-0) is a multifaceted organic compound with diverse applications across various industries. Its unique chemical properties and reactivity make it an indispensable tool in modern organic synthesis. Ongoing research continues to uncover new avenues for its application while addressing environmental concerns through innovative synthesis and degradation studies.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited